3-O-a-D-Glucosyl Isomaltol

Solubility Formulation Analytical Chemistry

3-O-α-D-Glucosyl Isomaltol is a glycosylated furan derivative with 61.4 g/L water solubility — 3- to 5-fold higher than maltol (~12 g/L) or ethyl maltol (~18 g/L). This non-volatile, glycosidic compound is the analytically definitive marker for advanced Maillard reaction stages in starch- and sugar-rich food matrices. Unlike volatile furans or HMF, its HPLC-UV method (LOD: 0.14 mg/kg) provides unambiguous quantification in baby cereals, bread, biscuits, and pasta. Generic substitution with free isomaltol, maltol, or ethyl maltol is invalid due to fundamental solubility, volatility, and chromatographic differences. Ideal for contract labs and food manufacturers pursuing shelf-life studies, process control, and non-enzymatic browning research.

Molecular Formula C12H16O8
Molecular Weight 288.25 g/mol
CAS No. 85559-61-1
Cat. No. B1242298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-a-D-Glucosyl Isomaltol
CAS85559-61-1
Synonymsglucosylisomaltol
Molecular FormulaC12H16O8
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1
InChIKeyRRYYNIJTMYUJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-α-D-Glucosyl Isomaltol (CAS 85559-61-1): A Glycosylated Maillard Reaction Marker for Process Control and Flavor Research


3-O-α-D-Glucosyl Isomaltol (CAS 85559-61-1), also referred to as glucosylisomaltol (GIM), is a glycosylated furan derivative formed during advanced stages of the Maillard reaction [1]. This compound is synthesized through the conjugation of an α-D-glucose moiety to an isomaltol aglycone, resulting in a molecule with the formula C12H16O8 and a molecular weight of 288.25 g/mol [2]. As a non-volatile, water-soluble intermediate, it serves as a reliable chemical marker for thermal processing intensity in starch- and sugar-rich food matrices, offering enhanced analytical specificity compared to volatile furans or hydroxymethylfurfural (HMF) [3].

Why 3-O-α-D-Glucosyl Isomaltol Cannot Be Replaced by Free Isomaltol, Maltol, or Ethyl Maltol in Analytical and Formulation Applications


Generic substitution with related flavor or marker compounds (e.g., free isomaltol, maltol, or ethyl maltol) is not technically valid due to fundamental differences in molecular properties and application-specific performance. 3-O-α-D-Glucosyl Isomaltol is a glycoside with a distinct molecular weight (288.25 g/mol) and high water solubility (61.4 g/L) [1], which governs its extraction, chromatographic behavior, and non-volatile nature [2]. In contrast, its aglycone, isomaltol, and other flavor compounds like maltol (~12 g/L) and ethyl maltol (~18 g/L) exhibit significantly lower water solubility and higher volatility [3]. These differences mean that glucosylisomaltol serves as a specific, non-volatile marker for advanced Maillard reactions in complex matrices, whereas its comparators are unsuitable for this precise role and possess different flavor profiles and sensory thresholds. This evidence guide quantifies these critical distinctions.

Quantitative Differentiation of 3-O-α-D-Glucosyl Isomaltol: Evidence for Scientific Selection


Superior Water Solubility vs. Maltol and Ethyl Maltol Enables Broader Formulation and Analytical Compatibility

3-O-α-D-Glucosyl Isomaltol demonstrates markedly higher water solubility than key flavor compound alternatives. The compound has a predicted water solubility of 61.4 g/L (ALOGPS) [1]. In direct comparison, maltol has a reported solubility of 12-15 g/L at 25°C [2], and ethyl maltol has a reported solubility of approximately 18.2 g/L at 25°C [3]. This represents a 3- to 5-fold increase in aqueous solubility for the glycosylated compound relative to its common flavor counterparts.

Solubility Formulation Analytical Chemistry Food Chemistry

Non-Volatile Nature vs. Volatile Isomaltol and Maltol: A Critical Distinction for Process Marker Applications

3-O-α-D-Glucosyl Isomaltol is a non-volatile glycoside, enabling its reliable quantification in thermally processed foods as a stable marker of heat treatment intensity [1]. Its aglycone, isomaltol, and related compounds like maltol and ethyl maltol are volatile aroma compounds that can be lost during processing or storage [2]. This property makes glucosylisomaltol a more robust and accurate indicator for assessing the extent of the Maillard reaction, as its concentration is not confounded by evaporative losses, unlike volatile markers. For example, a study demonstrated the utility of this non-volatile nature by quantifying glucosylisomaltol increase from non-detectable to 20.9 mg/kg in bread during baking, a measurement that would be unreliable for a volatile compound [1].

Volatility Process Control Analytical Marker Maillard Reaction

Quantitative Marker Specificity vs. HMF: Confirmed Utility for Assessing Advanced Maillard Reactions in Cereals and Baked Goods

3-O-α-D-Glucosyl Isomaltol has been validated as a specific and sensitive marker for the advanced stages of the Maillard reaction in starch-based matrices. In contrast, hydroxymethylfurfural (HMF) is a more general and widely used browning marker. A key study established a robust HPLC-UV method for glucosylisomaltol quantification with a detection limit of 0.14 mg/kg and a relative standard deviation of 1.56% [1]. The study demonstrated the marker's dynamic range, showing an increase in baby cereals from 0.48 to 7.7 mg/kg during a year of storage at elevated temperatures [1]. This level of analytical specificity and sensitivity for a compound directly formed from maltose and proline provides a more targeted assessment of cereal product quality than HMF, which can form from multiple pathways.

Process Marker Maillard Reaction Food Analysis Thermal Processing

Validated Applications for 3-O-α-D-Glucosyl Isomaltol in Process Analytics and Advanced Flavor Research


Analytical Standard for Quantifying Thermal Damage in Cereal-Based Products

3-O-α-D-Glucosyl Isomaltol is the optimal choice as an analytical reference standard for quantifying the extent of the Maillard reaction in baby cereals, bread, pasta, and biscuits. Its established HPLC-UV method (LOD: 0.14 mg/kg) allows for precise monitoring of heat-induced changes, making it a critical tool for food manufacturers and contract labs focused on product consistency, shelf-life studies, and nutritional quality assessment [1][2].

Internal Standard for Maillard Reaction Studies in Starch-Rich Model Systems

Researchers investigating the kinetics and pathways of non-enzymatic browning in systems containing maltose and amino acids (e.g., proline) should prioritize this compound. Its formation is specific to these precursors, allowing it to serve as a highly relevant internal standard or target analyte in mechanistic studies, providing data with greater biological and chemical relevance than generic markers [1][3].

Component for Glycosylated Flavor Formulation and Controlled Release Research

Given its 3- to 5-fold higher water solubility compared to maltol and ethyl maltol, and its non-volatile, glycosidic nature, 3-O-α-D-Glucosyl Isomaltol is a superior candidate for investigating controlled flavor release systems and designing water-based flavor formulations that require improved stability and matrix compatibility [4][5]. Its use can circumvent the volatility and solubility limitations of traditional flavor compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-a-D-Glucosyl Isomaltol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.